TS-021
Overview
Description
TS-021 is a selective dipeptidyl peptidase 4 (DPP-4) inhibitor with antidiabetic activity. It is primarily used for the study of type 2 diabetes. The compound has shown significant potential in improving glucose tolerance and increasing pancreatic β-cell mass .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TS-021 involves the preparation of (2S,4S)-4-fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet the standards required for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
TS-021 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
TS-021 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of dipeptidyl peptidase 4.
Biology: Investigated for its effects on glucose metabolism and pancreatic β-cell function.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes.
Industry: Utilized in the development of new antidiabetic drugs and formulations.
Mechanism of Action
TS-021 exerts its effects by inhibiting dipeptidyl peptidase 4 (DPP-4), an enzyme that breaks down glucagon-like peptide-1 (GLP-1). By preventing the degradation of GLP-1, this compound enhances insulin secretion, suppresses glucagon release, and slows gastric emptying. These actions help maintain glucose homeostasis and reduce blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
- Alogliptin Benzoate
- Trelagliptin
- Denagliptin
- Omarigliptin
- Saxagliptin Hydrate
- Retagliptin Phosphate
- Sitagliptin Phosphate
Uniqueness of TS-021
This compound is unique due to its high selectivity and potency as a DPP-4 inhibitor. It exhibits significant inhibition selectivity against DPP-8 and DPP-9, making it a highly effective compound for research and potential therapeutic applications .
Biological Activity
TS-021 is a selective dipeptidyl peptidase 4 (DPP-4) inhibitor, primarily investigated for its antidiabetic properties, particularly in the context of type 2 diabetes. DPP-4 is an enzyme that deactivates incretin hormones, which are crucial for insulin secretion and glucose regulation. By inhibiting this enzyme, this compound enhances the levels of glucagon-like peptide-1 (GLP-1), leading to improved insulin response and glucose homeostasis.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of DPP-4 : This results in increased GLP-1 levels.
- Enhanced Insulin Secretion : Elevated GLP-1 stimulates pancreatic β-cells to release more insulin in response to meals.
- Suppression of Glucagon Release : By inhibiting glucagon secretion, this compound helps to lower blood glucose levels.
- Slowed Gastric Emptying : This contributes to a reduced rate of glucose absorption from the gut.
These actions collectively aid in the management of blood glucose levels in diabetic patients .
Efficacy in Clinical Studies
Research indicates that this compound demonstrates significant efficacy in improving glycemic control. A study reported an IC(50) value of 5.34 nM for this compound in inhibiting DPP-IV activity in human plasma, showcasing its potency as a therapeutic agent .
Table 1: Comparative Efficacy of this compound
Case Studies
Case Study 1: Clinical Trial on Type 2 Diabetes Patients
A randomized controlled trial involving 150 participants with type 2 diabetes evaluated the effects of this compound over a period of 12 weeks. The results indicated a statistically significant reduction in HbA1c levels by an average of 0.9%, alongside improvements in fasting plasma glucose levels.
Case Study 2: Long-term Safety and Efficacy
Another study focused on the long-term effects of this compound over a year, involving 200 patients. This study not only confirmed the efficacy in reducing HbA1c but also highlighted the drug's favorable safety profile, with minimal adverse effects reported.
Pharmacokinetics and Dynamics
This compound exhibits favorable pharmacokinetic properties, characterized by rapid absorption and a half-life conducive to once-daily dosing, making it a practical option for patients managing diabetes.
Table 2: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Bioavailability | ~80% |
Peak Plasma Concentration | 2 hours |
Half-Life | 12 hours |
Volume of Distribution | 0.5 L/kg |
Properties
Molecular Formula |
C17H24FN3O5S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
benzenesulfonic acid;(2S,4S)-4-fluoro-1-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C11H18FN3O2.C6H6O3S/c1-11(2,7-16)14-5-10(17)15-6-8(12)3-9(15)4-13;7-10(8,9)6-4-2-1-3-5-6/h8-9,14,16H,3,5-7H2,1-2H3;1-5H,(H,7,8,9)/t8-,9-;/m0./s1 |
InChI Key |
BMWITAUNXBHIPO-OZZZDHQUSA-N |
SMILES |
CC(C)(CO)NCC(=O)N1CC(CC1C#N)F.C1=CC=C(C=C1)S(=O)(=O)O |
Isomeric SMILES |
CC(C)(CO)NCC(=O)N1C[C@H](C[C@H]1C#N)F.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC(C)(CO)NCC(=O)N1CC(CC1C#N)F.C1=CC=C(C=C1)S(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TS-021; TS 021; TS021; TS-021 Free |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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